Fenoprofen sodium

Soft-tissue rheumatism Clinical efficacy Functional outcome

Select fenoprofen sodium (CAS 34691-31-1) when your research demands a racemic chiral NSAID with validated COX-1/COX-2 selectivity distinct from naproxen (IC80 ratio 4.3 vs. 2.4). Its unique (R)-to-(S) stereoselective inversion in humans makes it invaluable for investigating stereochemistry-pharmacodynamics relationships that non-chiral analogs like ibuprofen cannot address. The sodium salt form ensures rapid absorption, critical for acute pain models and preclinical studies where fast analgesic onset is required. Proven clinically in postoperative pain benchmarks against ibuprofen 400 mg, it provides a reliable reference point for dose-response design. Additionally, documented 45% lower IC50 for COX-1 inhibition and 58% higher active enantiomer exposure in type 2 diabetes make this compound a strategic tool for metabolic-inflammation intersection research.

Molecular Formula C15H13NaO3
Molecular Weight 264.25 g/mol
CAS No. 34691-31-1
Cat. No. B1343474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenoprofen sodium
CAS34691-31-1
Molecular FormulaC15H13NaO3
Molecular Weight264.25 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].[Na+]
InChIInChI=1S/C15H14O3.Na/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;/h2-11H,1H3,(H,16,17);/q;+1/p-1
InChIKeyWVKIYGXHDKTNFO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fenoprofen Sodium (CAS 34691-31-1): Scientific and Procurement Baseline Guide


Fenoprofen sodium (CAS 34691-31-1) is the sodium salt form of fenoprofen, a chiral propionic acid derivative and non-steroidal anti-inflammatory drug (NSAID) that functions as a reversible, non-selective inhibitor of cyclooxygenase (COX-1 and COX-2) enzymes [1][2]. It is indicated for the symptomatic relief of pain and inflammation in conditions such as rheumatoid arthritis and osteoarthritis [3]. As a racemic mixture of (R)- and (S)-enantiomers, it is characterized by rapid absorption, high plasma protein binding (99%), and a short elimination half-life of approximately 3 hours [4][5].

Fenoprofen Sodium (CAS 34691-31-1): Why In-Class Substitution Fails


While fenoprofen shares the propionic acid class with widely used NSAIDs such as ibuprofen, ketoprofen, and naproxen, its clinical profile is not interchangeable [1]. Direct comparative clinical trials reveal meaningful differences in specific efficacy endpoints [2]. Furthermore, fenoprofen's unique stereoselective inversion of the inactive (R)-enantiomer to the active (S)-enantiomer in humans introduces an additional layer of pharmacodynamic complexity not present in non-chiral analogs, making simple substitution a risk for unanticipated variation in therapeutic response [3].

Fenoprofen Sodium (CAS 34691-31-1): Quantitative Differentiation vs. Ibuprofen, Naproxen, and Ketoprofen


Superior Efficacy for 'Limitation of Movement' vs. Ibuprofen in Soft-Tissue Rheumatism

In a double-blind crossover study of 50 patients, fenoprofen calcium (600 mg QID) was compared directly with ibuprofen (400 mg QID) for the treatment of soft-tissue rheumatism [1]. After 7 days, there was no significant difference between treatments for pain at rest, pain on movement, tenderness, or sleep disturbance. However, fenoprofen demonstrated a statistically significant superiority over ibuprofen for the specific endpoint of 'limitation of movement' and in 'the physician's assessment of the severity of the condition' [1].

Soft-tissue rheumatism Clinical efficacy Functional outcome

Analgesic Efficacy in Postoperative Pain Comparable to Ibuprofen 400 mg

A Cochrane systematic review of five studies (696 participants) assessed the efficacy of single-dose oral fenoprofen for acute postoperative pain [1]. A good level of pain relief was experienced by 57% of patients with moderate or severe pain after a single 200 mg dose of fenoprofen, compared to 14% with placebo. The review concluded that this level of pain relief is comparable to that experienced with ibuprofen 400 mg [1]. The Number Needed to Treat (NNT) for at least 50% pain relief over 4-6 hours with fenoprofen 200 mg was 2.3 (95% CI: 1.9 to 3.0) [1].

Postoperative pain Analgesia Acute pain management

Efficacy Ranking in Rheumatoid Arthritis: Fenoprofen Among Top Tier in Four-Drug Comparison

A double-blind crossover trial in 90 patients with rheumatoid arthritis compared fenoprofen, ibuprofen, ketoprofen, and naproxen [1]. Fenoprofen and naproxen were found to be 'slightly more effective' than ibuprofen and ketoprofen [1][2]. The study also noted 'striking individual variations in response' among patients, with distinct groups preferring each of the four drugs [1].

Rheumatoid arthritis Comparative efficacy NSAID ranking

In Vitro COX-1/COX-2 Selectivity Profile Differentiated from Naproxen

An in vitro analysis of NSAID selectivity for COX-1 versus COX-2, a surrogate marker for gastrointestinal (GI) toxicity, provides a quantitative profile [1]. Using whole blood assays, the IC50 ratio (WBA-COX-2/COX-1) for fenoprofen was 12, and the IC80 ratio was 4.3 [1]. In comparison, naproxen—another propionic acid derivative—exhibited IC50 and IC80 ratios of 3.0 and 2.4, respectively, indicating a stronger relative preference for COX-1 inhibition [1]. A lower ratio (closer to 1) is associated with a higher relative inhibition of COX-1 at therapeutic concentrations and a greater predicted risk of GI side effects.

COX selectivity In vitro pharmacology Safety surrogate

Pharmacokinetic Advantage of Sodium Salt over Calcium Salt: Faster Absorption

A pharmacokinetic study comparing the oral administration of fenoprofen sodium and fenoprofen calcium salts found that while bioavailability, distribution, and elimination were independent of the salt form, the absorption of fenoprofen from the calcium salt was 'delayed slightly' compared to the sodium salt [1]. This indicates a faster onset of absorption with the sodium formulation.

Salt form Pharmacokinetics Absorption rate

Pharmacodynamic Variation in Type 2 Diabetes: Altered COX-1 Sensitivity

A clinical pharmacodynamic study compared the effect of fenoprofen in patients with type 2 diabetes mellitus (T2DM) versus healthy volunteers [1]. Patients with T2DM exhibited a significantly lower IC50 value for COX-1 inhibition (3.29 µg/mL vs. 6.0 µg/mL, P < 0.05), indicating increased sensitivity to fenoprofen's COX-1 inhibitory effects [1]. This was accompanied by a significant increase in the area under the curve (AUC) for the active (S)-enantiomer in T2DM patients (243.50 µg·h/mL vs. 153.68 µg·h/mL in healthy volunteers, P < 0.05) [1].

Diabetes mellitus Pharmacodynamics COX-1 inhibition

Fenoprofen Sodium (CAS 34691-31-1): Evidence-Based Research and Industrial Applications


Preclinical In Vivo Models of Acute Pain Where Rapid Onset is Required

Fenoprofen sodium's faster absorption compared to the calcium salt [1] makes it the preferred choice for animal models of acute pain (e.g., carrageenan-induced paw edema, postoperative pain models) where a rapid onset of analgesia is a key experimental parameter. Its established efficacy profile in postoperative pain, benchmarked against ibuprofen 400 mg [2], provides a validated reference point for designing dose-response studies.

Comparative Pharmacology Studies on Propionic Acid NSAID Differentiation

Fenoprofen's distinct in vitro COX-1/COX-2 selectivity profile (IC80 ratio of 4.3 vs. naproxen's 2.4) [3] and its unique stereoselective inversion to the active (S)-enantiomer in humans [4] make it a valuable comparator compound. It serves as an ideal tool for investigating the relationship between stereochemistry, COX selectivity, and functional outcomes in inflammatory models, particularly when compared to non-chiral analogs like ibuprofen.

Pharmacodynamic Research in Metabolic Disease Models

The documented alteration in fenoprofen's pharmacodynamics in patients with type 2 diabetes, specifically a 45% lower IC50 for COX-1 inhibition and 58% higher active enantiomer exposure [5], supports its use in preclinical and clinical research exploring the intersection of inflammation, NSAID pharmacology, and metabolic disease. This data provides a strong rationale for using fenoprofen in studies investigating COX-mediated pathways in diabetic models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fenoprofen sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.